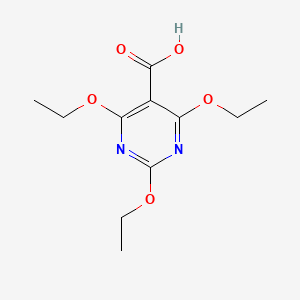

2,4,6-Triethoxypyrimidine-5-carboxylic acid

Description

Chemical Structure: 2,4,6-Triethoxypyrimidine-5-carboxylic acid (CAS 4320-00-7) is a pyrimidine derivative with three ethoxy (-OCH₂CH₃) substituents at positions 2, 4, and 6, and a carboxylic acid (-COOH) group at position 4. Its molecular formula is C₁₁H₁₆N₂O₅, and its molecular weight is 280.26 g/mol .

Properties

IUPAC Name |

2,4,6-triethoxypyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c1-4-16-8-7(10(14)15)9(17-5-2)13-11(12-8)18-6-3/h4-6H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVJDFROGRVWHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=NC(=N1)OCC)OCC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triethoxypyrimidine-5-carboxylic acid typically involves the reaction of pyrimidine derivatives with ethylating agents under controlled conditions. One common method is the ethylation of 2,4,6-trihydroxypyrimidine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the triethoxy derivative.

Industrial Production Methods

Industrial production of 2,4,6-Triethoxypyrimidine-5-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triethoxypyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

2,4,6-Triethoxypyrimidine-5-carboxylic acid has been explored for its potential therapeutic effects:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties. For instance, research has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its utility as an antimicrobial agent in clinical settings .

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases.

- Anticancer Potential : Investigations into its anticancer properties are ongoing, with preliminary data suggesting that it may inhibit tumor growth through various mechanisms .

Agrochemical Applications

The compound's derivatives are being researched for use in agricultural chemicals due to their biological activity:

- Pesticidal Properties : Certain derivatives have shown promise as effective pesticides due to their ability to disrupt pest metabolism and growth .

- Fertilizer Development : Research is also focused on using these compounds to enhance nutrient uptake in plants, potentially leading to more efficient fertilizers .

Materials Science

In materials science, 2,4,6-triethoxypyrimidine-5-carboxylic acid is being studied for its unique chemical properties:

- Polymer Synthesis : The compound can serve as a monomer in the synthesis of novel polymers with specific functional properties, such as increased thermal stability or improved mechanical strength .

- Nanomaterials : Its derivatives are being investigated for use in the development of nanomaterials with applications in electronics and photonics due to their unique optical properties .

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of triethoxypyrimidine against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as a broad-spectrum antimicrobial agent .

-

Anti-inflammatory Mechanism Investigation :

- In vitro experiments assessed the anti-inflammatory effects of the compound on macrophages stimulated with lipopolysaccharides (LPS). The findings showed a significant reduction in the production of TNF-alpha and IL-6 cytokines, suggesting that triethoxypyrimidine could be beneficial in managing inflammatory diseases.

-

Development of Agrochemical Formulations :

- Research focused on developing eco-friendly agrochemical formulations incorporating triethoxypyrimidine derivatives demonstrated effective pest control while minimizing environmental impact. These formulations were tested under field conditions and showed promising results in pest management efficacy .

Mechanism of Action

The mechanism of action of 2,4,6-Triethoxypyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects. For example, its interaction with nucleic acids or proteins could influence cellular processes and pathways involved in disease progression.

Comparison with Similar Compounds

Key Features :

- Substituent Effects : The ethoxy groups are electron-donating via oxygen lone pairs, enhancing the electron density of the pyrimidine ring. This influences reactivity in electrophilic substitutions and interactions with biological targets.

- Applications : Likely serves as an intermediate in pharmaceutical synthesis (e.g., carboxamide derivatives) due to its carboxylic acid functionality .

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The table below compares substituents, electronic properties, and key physical parameters of 2,4,6-Triethoxypyrimidine-5-carboxylic acid and related compounds:

Physicochemical Properties

- Lipophilicity: The triethoxy derivative (logP estimated >2) is more lipophilic than hydroxyl- or amino-substituted analogs, impacting membrane permeability in biological systems .

- Acidity : Carboxylic acid pKa values vary with substituents. For example, chloro groups lower pKa (e.g., ~2.5 for 2-chloro derivatives), while ethoxy groups may slightly increase it (~4–5) .

Research Findings and Data Tables

Table 1: Comparative Reactivity in Substitution Reactions

| Compound | Reaction with Amines | Reaction with Alcohols | Catalytic Hydrogenation |

|---|---|---|---|

| 2,4,6-Triethoxypyrimidine-5-carboxylic acid | Low (ethoxy groups inert) | Moderate (ester formation) | Not applicable |

| 2-Chloro-4-methylpyrimidine-5-carboxylic acid | High (Cl displacement) | High (alkoxylation) | Reduces Cl to CH₃ |

| Ethyl 2,4,6-trichloropyrimidine-5-carboxylate | Very high (multiple Cl sites) | High (ester exchange) | Reduces Cl to H |

Table 2: Solubility and Stability

| Compound | Water Solubility (mg/mL) | Stability in Acid | Stability in Base |

|---|---|---|---|

| 2,4,6-Triethoxypyrimidine-5-carboxylic acid | <1 | Stable | Ester hydrolysis |

| 2,4-Dihydroxypyrimidine-5-carboxylic acid | >50 | Degrades | Stable |

| 2-Hydroxypyrimidine-5-carboxylic acid | ~10 | Stable | Tautomerizes |

Biological Activity

2,4,6-Triethoxypyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by three ethoxy groups and a carboxylic acid functional group attached to a pyrimidine ring. Its biological activity has been explored in various studies, indicating potential applications in medicinal chemistry.

Chemical Structure

The chemical structure of 2,4,6-triethoxypyrimidine-5-carboxylic acid can be represented as follows:

Biological Activities

Research has indicated that 2,4,6-triethoxypyrimidine-5-carboxylic acid exhibits a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.

- Anticancer Potential : Investigations into its anticancer properties have shown promising results, particularly in inhibiting the growth of certain cancer cell lines.

Table 1: Summary of Biological Activities

The mechanism by which 2,4,6-triethoxypyrimidine-5-carboxylic acid exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets:

- Enzyme Binding : The compound may bind to enzymes involved in metabolic pathways, thereby modulating their activity.

- Cell Cycle Regulation : Studies indicate that it may induce cell cycle arrest and apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of 2,4,6-triethoxypyrimidine-5-carboxylic acid:

-

Anticancer Activity Study :

- A study evaluated the compound's effect on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated significant cytotoxicity with IC50 values in the micromolar range.

- Flow cytometry analysis revealed that the compound induced apoptosis through activation of caspase pathways.

-

Antimicrobial Activity :

- A series of tests were conducted against common bacterial strains. The compound showed effective inhibition at varying concentrations, suggesting its potential as an antimicrobial agent.

Table 2: IC50 Values for Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis |

| HCT116 | 2.41 | Cell cycle arrest |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.